molecular formula C19H21NO5S B12011781 Ethyl 4-[[(4-methylphenyl)sulfonyl](2-oxiranylmethyl)amino]benzoate CAS No. 5411-30-3

Ethyl 4-[[(4-methylphenyl)sulfonyl](2-oxiranylmethyl)amino]benzoate

Cat. No.: B12011781
CAS No.: 5411-30-3
M. Wt: 375.4 g/mol
InChI Key: LIIATWHEFUPOBI-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate is a chemical compound with the molecular formula C19H21NO5S. It is known for its unique structure, which includes an ethyl ester group, a sulfonyl group, and an oxirane ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzoic acid, followed by the introduction of an oxirane ring through epoxidation. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
  • Ethyl 4-[(4-methylphenyl)sulfonyl-(oxiran-2-ylmethyl)amino]benzoate
  • Ethyl 4-[(4-methylphenyl)sulfonyl-(oxiran-2-ylmethyl)amino]benzoate

Uniqueness

Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxirane ring and sulfonyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

5411-30-3

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 4-[(4-methylphenyl)sulfonyl-(oxiran-2-ylmethyl)amino]benzoate

InChI

InChI=1S/C19H21NO5S/c1-3-24-19(21)15-6-8-16(9-7-15)20(12-17-13-25-17)26(22,23)18-10-4-14(2)5-11-18/h4-11,17H,3,12-13H2,1-2H3

InChI Key

LIIATWHEFUPOBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC2CO2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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